3-({[(4-Fluorophenyl)sulfanyl]acetyl}amino)benzoic acid
Overview
Description
3-({[(4-Fluorophenyl)sulfanyl]acetyl}amino)benzoic acid is an organic compound that features a benzoic acid core substituted with a 4-fluorophenylthio group and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(4-Fluorophenyl)sulfanyl]acetyl}amino)benzoic acid typically involves multiple steps:
Formation of 4-fluorophenylthioacetyl chloride: This can be achieved by reacting 4-fluorothiophenol with acetyl chloride in the presence of a base such as pyridine.
Acylation of 3-aminobenzoic acid: The 4-fluorophenylthioacetyl chloride is then reacted with 3-aminobenzoic acid in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-({[(4-Fluorophenyl)sulfanyl]acetyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-({[(4-Fluorophenyl)sulfanyl]acetyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-({[(4-Fluorophenyl)sulfanyl]acetyl}amino)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorophenylthio and acetylamino groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzoic acid: A simpler compound with a fluorine atom on the benzene ring.
3-fluorobenzoic acid: Similar structure but with the fluorine atom in the meta position.
2-fluorobenzoic acid: The fluorine atom is in the ortho position.
Uniqueness
3-({[(4-Fluorophenyl)sulfanyl]acetyl}amino)benzoic acid is unique due to the presence of both the 4-fluorophenylthio and acetylamino groups, which can impart distinct chemical and biological properties compared to simpler fluorobenzoic acids.
Properties
IUPAC Name |
3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3S/c16-11-4-6-13(7-5-11)21-9-14(18)17-12-3-1-2-10(8-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYUCDGFUVBWMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=CC=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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